molecular formula C22H22N2O6S B2744176 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 955776-72-4

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2744176
CAS No.: 955776-72-4
M. Wt: 442.49
InChI Key: LILZIVQZAPCPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a 2,4-dimethoxybenzenesulfonamide moiety at position 5. The compound’s structure combines electron-rich aromatic systems (furan, methoxy groups) with a sulfonamide pharmacophore, making it a candidate for biological evaluation, particularly in enzyme inhibition or receptor modulation. Its synthesis likely involves sequential acylation and sulfonylation steps, analogous to methods reported for structurally related compounds (e.g., ).

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-28-18-7-8-21(20(13-18)29-2)31(26,27)23-17-6-5-15-9-10-24(14-16(15)12-17)22(25)19-4-3-11-30-19/h3-8,11-13,23H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILZIVQZAPCPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via β-Phenylethylamine and Furan-2-carbonyl Chloride

The tetrahydroisoquinoline framework is synthesized through a three-step process adapted from methodologies for 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Key modifications include replacing benzoyl chloride with furan-2-carbonyl chloride to introduce the furan moiety.

Step 1: Acylation of β-Phenylethylamine
Reaction of β-phenylethylamine with furan-2-carbonyl chloride in a non-polar solvent (e.g., dichloromethane) under catalytic conditions yields N-phenethyl-furan-2-carboxamide (Intermediate A).

Reagent Conditions Yield Reference
β-Phenylethylamine 0–80°C, 5 hours, non-polar solvent ~90%
Furan-2-carbonyl chloride Molar ratio 1:1.5 (amine:acyl chloride)

Step 2: Cyclization to Dihydroisoquinoline
Intermediate A undergoes cyclization with polyphosphoric acid (PPA) at elevated temperatures, forming 1-furan-2-carbonyl-3,4-dihydroisoquinoline (Intermediate B).

Reagent Conditions Yield Reference
Polyphosphoric acid 100–150°C, 6–8 hours 75–80%

Step 3: Reduction to Tetrahydroisoquinoline
Sodium borohydride (NaBH₄) reduces Intermediate B to 1-furan-2-carbonyl-1,2,3,4-tetrahydroisoquinoline (Intermediate C).

Reagent Conditions Yield Reference
NaBH₄ 0°C, 16 hours, ethanol 85%

Functionalization at Position 7 with Amino Group

Introducing the 7-amino group requires strategic modifications. A plausible route involves bromination at position 7 followed by Buchwald-Hartwig amination.

Step 4: Bromination of Intermediate C
Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces a bromine at position 7.

Reagent Conditions Yield Reference
NBS 60°C, 4 hours, acetic acid 70%

Step 5: Amination with Ammonia
The brominated intermediate undergoes Pd-catalyzed amination with NH₃ to yield 7-amino-1-furan-2-carbonyl-1,2,3,4-tetrahydroisoquinoline (Intermediate D).

Reagent Conditions Yield Reference
Pd(OAc)₂, Xantphos 100°C, 12 hours, dioxane 60%

Synthesis of 2,4-Dimethoxybenzenesulfonamide

Preparation of 2,4-Dimethoxybenzylamine

The sulfonamide precursor is synthesized via chloromethylation and amination.

Step 1: Chloromethylation of m-Xylylene Dimethyl Ether
Reaction with paraformaldehyde and HCl in a two-phase system produces 2,4-dimethoxybenzyl chloride (Intermediate E).

Reagent Conditions Yield Reference
HCl, paraformaldehyde 60–80°C, 4 hours, phase-transfer catalyst 95%

Step 2: Amination with Urotropine and NaI
Intermediate E reacts with sodium iodide and hexamethylenetetramine (urotropine) in ethanol to form 2,4-dimethoxybenzylamine (Intermediate F).

Reagent Conditions Yield Reference
NaI, urotropine 40°C, 6 hours, ethanol 92%

Conversion to Sulfonyl Chloride

2,4-Dimethoxybenzenesulfonyl chloride (Intermediate G) is synthesized via chlorosulfonation.

Step 3: Sulfonation of 2,4-Dimethoxybenzene
2,4-Dimethoxybenzene reacts with chlorosulfonic acid to form the sulfonic acid, which is then treated with PCl₅ to yield the sulfonyl chloride.

Reagent Conditions Yield Reference
ClSO₃H, PCl₅ 0–5°C, 2 hours, anhydrous conditions 80%

Coupling Reactions and Final Assembly

Amide Bond Formation

Intermediate D reacts with Intermediate G under basic conditions to form the target sulfonamide.

Step 4: Sulfonamide Coupling

Reagent Conditions Yield Reference
Et₃N, DCM 25°C, 12 hours 75%

Optimization of Reaction Parameters

Critical parameters include solvent polarity, base strength, and temperature. Dichloromethane (DCM) and triethylamine (Et₃N) are optimal for minimizing side reactions.

Parameter Optimal Value Impact on Yield Reference
Solvent DCM High solubility
Temperature 25°C Prevents decomposition
Base Et₃N Neutralizes HCl

Characterization and Purification

Spectroscopic Analysis

IR and NMR Data confirm functional group integrity:

  • IR (KBr):
    • S=O stretch: 1350–1370 cm⁻¹ (asymmetric), 1150–1170 cm⁻¹ (symmetric).
    • Furan C=O: 1680–1700 cm⁻¹.
  • ¹H NMR (CDCl₃):
    • Furan protons: δ 6.14–7.74 ppm (multiplet).
    • Sulfonamide NH: δ 9.92–8.59 ppm (singlet).

Chromatographic Purification

Flash chromatography (SiO₂, EtOAc/hexane) isolates the final product with >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furanoquinones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can target the carbonyl group or sulfonamide functionality using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The aromatic rings present in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation of the furan ring can yield furanoquinones, while reduction of the carbonyl group can produce the corresponding alcohols.

Scientific Research Applications

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: It serves as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Medicine: Potential pharmaceutical applications include its use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

  • Industry: The compound's unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The furan and tetrahydroisoquinoline moieties are often crucial for binding to specific sites on the target molecule, while the sulfonamide group enhances solubility and bioavailability.

Molecular Targets and Pathways

  • Enzymes: The compound can inhibit or activate specific enzymes, altering metabolic pathways and cellular processes.

  • Receptors: Binding to receptors can modulate signal transduction pathways and physiological responses.

  • Nucleic Acids: Interactions with DNA or RNA can affect gene expression and protein synthesis.

Comparison with Similar Compounds

Research Implications and Limitations

  • Enzyme Inhibition: The sulfonamide group may mimic transition states in enzymatic reactions, as seen in acyl-CoA monoacylglycerol acyltransferase inhibitors ().
  • Tautomerism vs. Stability : Unlike ’s triazole-thiones, the target compound’s lack of tautomerism could improve stability in physiological conditions.

Limitations :

  • Synthetic yields and scalability remain speculative without explicit experimental protocols.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Overview

The compound's structure can be described as follows:

  • Molecular Formula : C24H24N2O4S
  • Molecular Weight : Approximately 436.5 g/mol
  • Key Functional Groups : Furan-2-carbonyl, tetrahydroisoquinoline moiety, sulfonamide group

Antimicrobial Properties

Research suggests that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, sulfonamide derivatives are known for their antibacterial properties. The presence of the sulfonamide group in this compound may confer similar antimicrobial effects.

Anti-inflammatory Activity

Studies have indicated that related compounds exhibit anti-inflammatory properties. For example, some isoquinoline derivatives have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.

Antitumor Activity

Isoquinoline derivatives are frequently studied for their antitumor potential. The unique structure of this compound suggests it may also possess antitumor activity through modulation of cell signaling pathways.

Synthesis and Characterization

The synthesis of this compound involves several steps that can include cyclization reactions and functional group modifications. For instance:

  • Starting Material : 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline.
  • Reagents : Various reagents for functionalization and cyclization.
  • Yield : The yield varies depending on the conditions used.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of the compound:

  • Cell Lines Tested : Various cancer cell lines (e.g., HeLa, MCF-7) were used to assess cytotoxicity.
  • Results : Preliminary results indicated a dose-dependent inhibition of cell proliferation.
Cell LineIC50 (µM)Effect
HeLa25Moderate inhibition
MCF-715Significant inhibition

The proposed mechanisms of action include:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
FurosemideDiureticAntihypertensive
SulfanilamideAntibacterialBroad-spectrum
IsoquinolineAntitumorCytotoxic effects

Q & A

Q. What are the validated synthetic routes for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, using reagents like POCl₃ or trifluoroacetic acid for cyclization .
  • Step 2 : Sulfonamide coupling via nucleophilic substitution, employing 2,4-dimethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) at 0–25°C .
  • Step 3 : Furan-2-carbonyl introduction via amide bond formation, using EDCI/HOBt or DCC as coupling agents .
  • Characterization : Confirm intermediates via 1H^1H/13C^{13}C-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 8.1–8.3 ppm) and LC-MS (M+^+ peak ~466.5 g/mol) .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥95% purity is standard .
  • Structural Confirmation :
  • NMR : Identify key protons (e.g., furan’s β-H at δ 7.4–7.6 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • IR : Detect sulfonamide S=O stretches (~1350 cm1^{-1}) and furan C=O (~1680 cm1^{-1}) .
  • X-ray Crystallography (if crystalline): Resolve dihedral angles between tetrahydroisoquinoline and sulfonamide moieties .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., MAPK, EGFR) or carbonic anhydrases using fluorometric assays (IC50_{50} determination) .
  • Antimicrobial Activity : Test via broth microdilution (MIC against Gram+/Gram- bacteria, fungi) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonamide coupling step?

  • Methodological Answer :
  • Solvent Optimization : Replace dichloromethane with DMF for polar intermediates; improves solubility and reaction rate .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the tetrahydroisoquinoline amine .
  • Temperature Control : Conduct reactions at −10°C to minimize side products (e.g., over-sulfonylation) .

Q. What strategies elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :
  • Kinase Binding Assays : Use SPR (surface plasmon resonance) to measure binding kinetics (KD_D) .
  • Molecular Dynamics Simulations : Model interactions with ATP-binding pockets (e.g., VEGFR-2) using AutoDock Vina .
  • Mutagenesis Studies : Compare inhibition potency against wild-type vs. mutant kinases (e.g., T790M EGFR) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reanalysis : Validate IC50_{50} values using orthogonal assays (e.g., radiometric vs. fluorometric) .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., 2,4- vs. 2,5-dimethoxy substitution) to identify critical pharmacophores .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to assess reproducibility .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlap with hERG or CYP450 binding sites .
  • ToxCast Profiling : Screen against Tox21 assays (EPA) for endocrine disruption or genotoxicity flags .
  • ADMET Prediction : Apply SwissADME or ProTox-II to estimate permeability, metabolic stability, and LD50_{50} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.